1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl-

Description

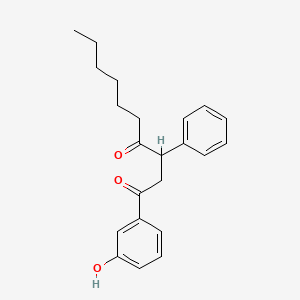

"1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl-" is a diketone derivative featuring a 10-carbon backbone (decanedione) substituted with a 3-hydroxyphenyl group at position 1 and a phenyl group at position 2. The compound’s stereoelectronic properties, such as hydrogen-bonding capacity (via the hydroxyl group) and aromatic stacking interactions (via phenyl substituents), suggest utility in crystal engineering or supramolecular assemblies.

Properties

CAS No. |

591249-02-4 |

|---|---|

Molecular Formula |

C22H26O3 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

1-(3-hydroxyphenyl)-3-phenyldecane-1,4-dione |

InChI |

InChI=1S/C22H26O3/c1-2-3-4-8-14-21(24)20(17-10-6-5-7-11-17)16-22(25)18-12-9-13-19(23)15-18/h5-7,9-13,15,20,23H,2-4,8,14,16H2,1H3 |

InChI Key |

GSBNTHXIXXLLNB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)C(CC(=O)C1=CC(=CC=C1)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl- can be achieved through several synthetic routes. One common method involves the Claisen condensation reaction between 3-hydroxybenzaldehyde and acetophenone, followed by a series of steps including reduction and oxidation to introduce the decanedione moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to maximize yield and purity. Specific details would depend on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl- can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ketone groups can be reduced to alcohols.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the diketone groups would yield diols.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ketone groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and targets would depend on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of "1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl-" can be contextualized against analogous diketones and substituted phenyl-ketone derivatives. Below is a comparative analysis based on crystallographic and computational methodologies, as inferred from the role of SHELX software in structural determination :

Table 1: Key Properties of Selected Diketones and Derivatives

Key Findings:

Backbone Flexibility : The C10 backbone of "1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl-" offers greater conformational flexibility compared to shorter analogs like acetylacetone (C5) or propanedione derivatives (C3). This flexibility may influence its packing efficiency in crystalline phases, as modeled via SHELXL refinement protocols .

Substituent Effects : The meta-hydroxyphenyl group introduces steric hindrance and directional H-bonding, distinct from para-substituted analogs. For example, 1-(4-hydroxyphenyl)-3-phenyl-1,3-propanedione exhibits stronger intermolecular H-bonding networks, as resolved using SHELXPRO .

Electron Density Maps : Comparative studies using SHELXD for phase determination highlight that phenyl-substituted diketones (including the target compound) often require higher-resolution data due to overlapping electron densities from aromatic rings.

Methodological Considerations

The structural elucidation of such compounds heavily relies on tools like SHELX for refinement (SHELXL) and phase solution (SHELXD). For instance:

Biological Activity

1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl- is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer and antimicrobial activities, supported by case studies and research findings.

Chemical Structure

The compound features a diketone structure with phenolic substituents, which may contribute to its biological effects. The molecular formula can be represented as C₁₅H₁₈O₂, indicating the presence of two carbonyl groups and a hydroxyl group.

Anticancer Activity

Research has shown that derivatives of diketones similar to 1,4-decanedione exhibit significant anticancer properties. A study evaluated a series of phenylurea-containing compounds for their anticancer activity against HeLa (cervical cancer) and C6 (glioma) cell lines. The results indicated that specific derivatives demonstrated potent antiproliferative effects, with IC50 values in the micromolar range. Notably, compounds with similar structural motifs to 1,4-decanedione were found to induce apoptosis in cancer cells, suggesting that the diketone structure may play a crucial role in mediating these effects .

Table 1: Anticancer Activity of Diketone Derivatives

| Compound Name | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 3f | HeLa | 5.2 | Apoptosis induction |

| Compound 3g | C6 | 4.8 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer properties, the compound has been investigated for antimicrobial activity. A study highlighted the synthesis of various phenylurea derivatives that were tested against a range of microorganisms. The results showed that several compounds exhibited remarkable antibacterial and antifungal activities, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Table 2: Antimicrobial Activity of Diketone Derivatives

| Compound Name | Microorganism | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 10 | Bactericidal |

| Compound B | Escherichia coli | 15 | Bacteriostatic |

| Compound C | Candida albicans | 20 | Fungicidal |

The biological activity of 1,4-decanedione and its derivatives can be attributed to several mechanisms:

- Apoptosis Induction : The presence of hydroxyl groups in the structure is believed to facilitate interactions with cellular targets that lead to programmed cell death in cancer cells.

- Inhibition of Enzymatic Activity : Some diketones are known to inhibit key enzymes involved in metabolic pathways critical for microbial growth.

- Disruption of Membrane Integrity : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

Case Studies

A notable case study involved the administration of a synthesized derivative in an animal model bearing tumors. The compound demonstrated significant tumor reduction compared to control groups, highlighting its potential as a therapeutic agent .

Another study focused on the use of these compounds in combination therapies with existing antibiotics. Results indicated enhanced efficacy against resistant strains of bacteria when used synergistically with traditional treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.